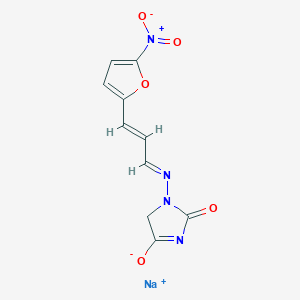
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide is a nitrofuran derivative known for its bacteriostatic and antiprotozoal properties. This compound is primarily used in scientific research due to its antibacterial and antiprotozoal activities.
Méthodes De Préparation
The synthesis of Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide involves the reaction of hydantoin with 3-(5-nitro-2-furyl)acrolein under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the monosodium salt. Industrial production methods focus on optimizing yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, catalysts, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide has several scientific research applications:
Antibacterial Properties: It has been tested for its antibacterial activity against various bacterial strains.
Antiprotozoal Activity: The compound is also effective against certain protozoa, making it useful in parasitology research.
Carcinogenic Studies: Research has shown that this compound exhibits carcinogenic effects in animal models, making it a subject of interest in cancer research.
Renal Handling and Toxicity: Studies have investigated its renal handling and potential toxicity, providing insights into its pharmacokinetics and safety profile.
Mécanisme D'action
The mechanism of action of Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide involves the inhibition of bacterial and protozoal growth. The compound interferes with the synthesis of nucleic acids and proteins, leading to cell death. It targets specific enzymes and pathways involved in these processes, contributing to its antibacterial and antiprotozoal effects.
Comparaison Avec Des Composés Similaires
Sodium 3((3-(5-nitrofuran-2-yl)allylidene)amino)-2,5-dioxoimidazolidin-1-ide can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties but different pharmacokinetics and toxicity profiles.
Furazolidone: Known for its antiprotozoal activity, it shares some structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of antibacterial and antiprotozoal activities, making it a valuable compound for diverse research applications.
Propriétés
Numéro CAS |
22060-47-5 |
|---|---|
Formule moléculaire |
C10H7N4NaO5 |
Poids moléculaire |
286.18 |
Nom IUPAC |
sodium;3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-2-oxo-4H-imidazol-5-olate |
InChI |
InChI=1S/C10H8N4O5.Na/c15-8-6-13(10(16)12-8)11-5-1-2-7-3-4-9(19-7)14(17)18;/h1-5H,6H2,(H,12,15,16);/q;+1/p-1/b2-1+,11-5+; |
Clé InChI |
LNKQENVGMUHHIX-NGTWICJZSA-M |
SMILES |
C1C(=NC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-])[O-].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Akritoin sodium, Furazidine sodium |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















